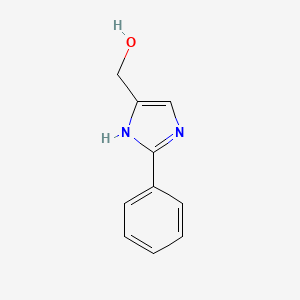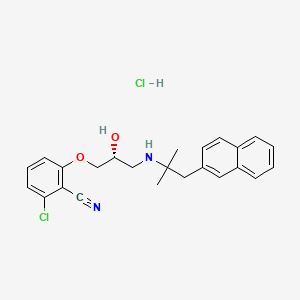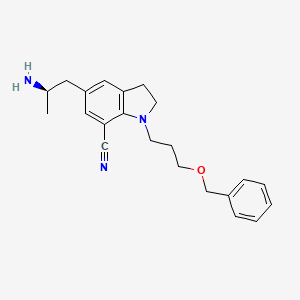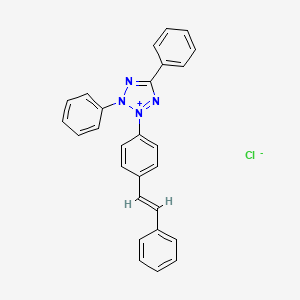
(2-Phenyl-1H-imidazol-4-yl)methanol
Vue d'ensemble
Description
“(2-Phenyl-1H-imidazol-4-yl)methanol” is a compound with the linear formula C10H10N2O . The title compound displays two predominant hydrogen-bonding interactions in the crystal structure .
Synthesis Analysis
Imidazoles, including “(2-Phenyl-1H-imidazol-4-yl)methanol”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of “(2-Phenyl-1H-imidazol-4-yl)methanol” involves hydrogen-bonding interactions in the crystal structure . The first interaction is between the unprotonated imidazole N atom of one molecule and the hydroxy H atom of an adjacent molecule. The second interaction is between the hydroxy O atom of one molecule and the imidazole N-H group of a corresponding molecule .
Physical And Chemical Properties Analysis
“(2-Phenyl-1H-imidazol-4-yl)methanol” has a molecular weight of 174.2 and a linear formula of C10H10N2O . It is a solid at room temperature and has a melting point of 144-146°C .
Applications De Recherche Scientifique
Proteomics Research
- Application Summary : “(2-Phenyl-1H-imidazol-4-yl)methanol” is a specialty product used in proteomics research .
Structural Description Study
- Application Summary : A study used 13C CPMAS NMR as a tool for full structural description of 2-Phenyl substituted imidazoles, including “(2-Phenyl-1H-imidazol-4-yl)methanol” and its analogs .
- Methods of Application : The study synthesized a series of 2-phenylimidazolecarbaldehydes and their parent alcohols and studied them by detailed 1H and 13C NMR in solution and in the solid state . The apparent problem of fast tautomerization impeding the full structural description of the compounds by conventional 13C NMR measurements was overcome by using 13C CP-MAS NMR .
- Results or Outcomes : The data were analyzed in combination with quantum chemical DFT-GIAO methods by considering the tautomerization process and the intermolecular interactions . The DFT (B3LYP/6-31G (d,p)) calculations allowed to identify and suggest the preferred tautomer in the gas phase and in DMSO solvent . The calculated energy differences between the two possible tautomeric forms are in the range 0.645–1.415 kcal/mol for the alcohols and 2.510–3.059 kcal/mol for the aldehydes . In the DMSO solvent, however, for all compounds, the calculated energy differences go below 1.20 kcal/mol . These data suggest that both tautomeric forms of the studied 2-phenylimidazoles can be present in solution at room temperature .
Safety And Hazards
“(2-Phenyl-1H-imidazol-4-yl)methanol” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
(2-phenyl-1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRBEFVMJHQWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435236 | |
| Record name | (2-Phenyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1H-imidazol-4-yl)methanol | |
CAS RN |
43002-54-6 | |
| Record name | (2-Phenyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)




![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)
